molecular formula C10H25N2O3P B14556186 Diethyl (1,6-diaminohexan-3-yl)phosphonate CAS No. 61910-65-4

Diethyl (1,6-diaminohexan-3-yl)phosphonate

Cat. No.: B14556186
CAS No.: 61910-65-4
M. Wt: 252.29 g/mol
InChI Key: POBHCCGXAARBND-UHFFFAOYSA-N
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Description

Diethyl (1,6-diaminohexan-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexane chain with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,6-diaminohexan-3-yl)phosphonate typically involves the reaction of diethyl phosphite with a suitable diaminohexane derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,6-diaminohexan-3-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted aminohexane compounds .

Scientific Research Applications

Diethyl (1,6-diaminohexan-3-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (1,6-diaminohexan-3-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: A simpler phosphonate compound used in similar applications.

    Diethyl (1-cyanoethyl)phosphonate: Used in the synthesis of nitriles and other derivatives.

    Diethyl cyanomethylphosphonate: Known for its use in the Horner-Emmons reaction

Uniqueness

Diethyl (1,6-diaminohexan-3-yl)phosphonate is unique due to the presence of two amino groups on the hexane chain, which allows for additional functionalization and potential biological activity. This distinguishes it from simpler phosphonate compounds that lack these functional groups .

Properties

CAS No.

61910-65-4

Molecular Formula

C10H25N2O3P

Molecular Weight

252.29 g/mol

IUPAC Name

3-diethoxyphosphorylhexane-1,6-diamine

InChI

InChI=1S/C10H25N2O3P/c1-3-14-16(13,15-4-2)10(7-9-12)6-5-8-11/h10H,3-9,11-12H2,1-2H3

InChI Key

POBHCCGXAARBND-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCCN)CCN)OCC

Origin of Product

United States

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